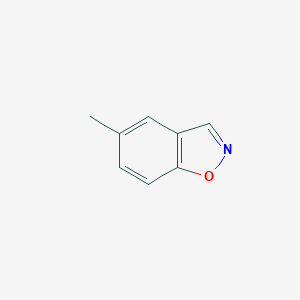

5-Methyl-1,2-benzoxazole

Overview

Description

5-Methyl-1,2-benzoxazole is a chemical compound with the molecular weight of 133.15 . It is a liquid at room temperature and has a tobacco type odor and a nutty type flavor .

Synthesis Analysis

Benzoxazoles, including this compound, can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . A sequential one-pot procedure for the synthesis of benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid mediated ring closure to generate the heterocycle .Molecular Structure Analysis

The molecular structure of this compound was confirmed by IR, 1H/13C-NMR, and mass spectral studies .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized using various compounds like aldehydes, acids and their derivatives, benzyl alcohol, alkynones, isothiocyanates, ketones, ortho-esters, amongst others .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .Scientific Research Applications

5-HT3 Receptor Partial Agonists

Benzoxazole derivatives, including those with substitutions at the 5-position such as 5-Methyl-1,2-benzoxazole, have shown potential as partial agonists for the 5-HT3 receptor. This receptor is a target for the treatment of irritable bowel syndrome (IBS) without the side effect of constipation (Sato et al., 1998).

Antimicrobial Activity

Some benzoxazole derivatives, including 5-methyl variants, exhibit broad-spectrum antibacterial activity. These compounds have been effective against both Gram-positive and Gram-negative bacteria as well as C. albicans, offering a potential avenue for novel antimicrobial drugs (Yalcin et al., 1990).

PET Imaging

Carbon-11 labeled benzoxazole derivatives are being investigated as potential PET (Positron Emission Tomography) radioligands for imaging 5-HT(3) receptors, which are significant in studying brain, heart, and cancer diseases. This highlights the role of benzoxazole derivatives in biomedical imaging (Gao et al., 2008).

Synthesis and Antimicrobial Evaluation

The synthesis of novel benzoxazole derivatives and their evaluation for antimicrobial activity further underscores the potential of these compounds in treating bacterial infections. This research indicates the bio-potential of benzoxazole derivatives in combating various microbial strains (Balaswamy et al., 2012).

Thermochemical Studies

The thermochemical properties of benzoxazole and its derivatives, such as this compound, have been studied to understand their energetic behavior in different states. This has implications in material science and pharmaceutical formulations (Silva et al., 2013).

Eukaryotic Topoisomerase II Inhibitors

Some benzoxazole derivatives, including 5-methyl variants, have been identified as inhibitors of eukaryotic DNA topoisomerase II, an enzyme crucial for DNA replication. This suggests their potential use in developing anti-cancer therapies (Pınar et al., 2004).

Electrochemistry and Chemiluminescence

Benzoxazole derivatives are also explored in photonics and electronics due to their efficient luminescent properties. Their electrochemical and electrogenerated chemiluminescence properties in nonaqueous media have been studied, demonstrating their potential in developing new optical and electronic materials (Zhao et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-methyl-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-2-3-8-7(4-6)5-9-10-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINBEIXHMHVGML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)ON=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611240 | |

| Record name | 5-Methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10531-77-8 | |

| Record name | 5-Methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

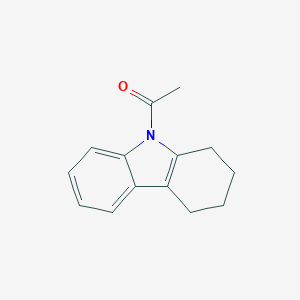

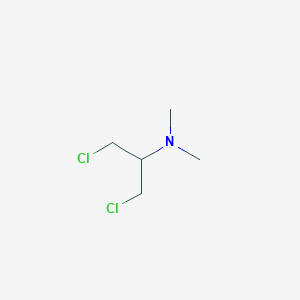

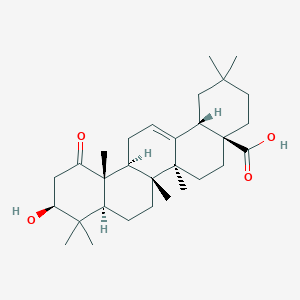

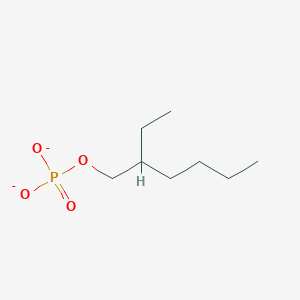

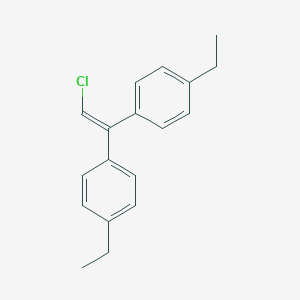

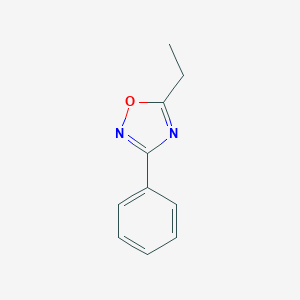

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B81596.png)